2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide
CAS No.: 1183187-37-2
Cat. No.: VC2993380
Molecular Formula: C13H18ClNO2
Molecular Weight: 255.74 g/mol
* For research use only. Not for human or veterinary use.
![2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide - 1183187-37-2](/images/structure/VC2993380.png)
Specification
CAS No. | 1183187-37-2 |
---|---|
Molecular Formula | C13H18ClNO2 |
Molecular Weight | 255.74 g/mol |
IUPAC Name | 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide |
Standard InChI | InChI=1S/C13H18ClNO2/c1-10-6-11(2)8-12(7-10)17-5-4-15(3)13(16)9-14/h6-8H,4-5,9H2,1-3H3 |
Standard InChI Key | UDDHFADXBMXQFF-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1)OCCN(C)C(=O)CCl)C |
Canonical SMILES | CC1=CC(=CC(=C1)OCCN(C)C(=O)CCl)C |
Introduction
Chemical Identity and Structure
2-Chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide is an organic compound characterized by a chloroacetamide functional group attached to a substituted phenoxy system. The compound features a dimethylphenoxy group connected to the nitrogen of the acetamide via an ethyl linker. This structural arrangement confers specific chemical reactivity patterns that are valuable in organic synthesis applications.
Basic Identification Information
The compound is commercially available through specialized chemical suppliers and has established identification parameters. The table below summarizes the key identification information:
Parameter | Information |
---|---|
IUPAC Name | 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide |
Product Identifier | Catalog# 6339DH (AK Scientific) |
Primary Use | Research and development under qualified supervision |
Physical Form | Solid |
Structural Features | Chloroacetamide group, dimethylphenoxy substituent, tertiary amide |
This chemical entity belongs to the broader family of chloroacetamide derivatives, which are known for their electrophilic properties and utility as alkylating agents in organic synthesis .
Structural Components and Functionality
The molecular structure of 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide can be analyzed by examining its key functional groups:
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Chloroacetyl group: Contains a reactive chloromethyl moiety adjacent to a carbonyl
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Tertiary amide: Features nitrogen substituted with both a methyl group and an ethylphenoxy chain
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3,5-dimethylphenoxy system: Provides aromatic character with steric effects from methyl groups
This combination of structural elements creates a molecule with distinct reactivity, particularly at the electrophilic α-carbon adjacent to the chlorine atom. The presence of the dimethylphenoxy group likely influences the compound's solubility profile and potential interactions with biological systems .
Physical and Chemical Properties
Understanding the physicochemical properties of 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide is essential for proper handling and application in research settings. While specific data for this compound is limited in the available literature, some properties can be inferred from related chloroacetamide derivatives.
Physical Properties
Based on structural analysis and comparison with similar compounds, the following physical properties are likely characteristic of 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide:
Property | Value/Description |
---|---|
Physical State | Solid at room temperature |
Color | White to off-white |
Solubility | Limited water solubility; greater solubility in organic solvents |
Storage Requirements | Store in tightly closed container in well-ventilated area |
Stability | Sensitive to prolonged exposure to moisture |
The presence of the chloroacetamide group suggests potential reactivity with nucleophilic agents, which explains some of the handling precautions outlined in safety documentation .
Chemical Reactivity
The chemical reactivity of 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide is primarily determined by the chloroacetyl moiety. This functional group features an electrophilic carbon atom that is susceptible to nucleophilic substitution reactions. This reactivity profile is similar to that observed in the related compound 2-chloro-N-methylacetamide, which is used as an intermediate in various synthesis pathways .
Key reactive characteristics include:
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Susceptibility to nucleophilic substitution at the α-carbon
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Potential for alkylation reactions with appropriate nucleophiles
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Stability under neutral conditions but reactivity under basic environments
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Possible hydrolysis of the amide bond under acidic or basic conditions
These reactivity patterns make the compound valuable in organic synthesis applications requiring selective functionalization through nucleophilic substitution .
Hazard Category | Classification | Description |
---|---|---|
Skin Irritation | Category 2 | Causes skin irritation |
Eye Irritation | Category 2A | Causes serious eye irritation |
Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation |
These classifications indicate that the compound requires careful handling to prevent adverse health effects .
Exposure Control and Personal Protection
To minimize risks associated with handling 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide, specific protective measures are recommended:
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Engineering controls: Use in well-ventilated areas or with local exhaust ventilation
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Personal protective equipment:
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Respiratory protection when ventilation is inadequate
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Chemical-resistant gloves
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Safety glasses with side shields or chemical goggles
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Lab coat or appropriate body protection
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First aid measures should be readily available, including eye wash stations and facilities for washing skin in case of contact. The compound should only be handled by qualified individuals with appropriate training in chemical safety protocols .
Related Compound | Documented Applications |
---|---|
2-Chloro-N-methylacetamide | Preparation of Janus kinase inhibitors; intermediate in pharmaceutical synthesis |
N-arylacetamides | Building blocks for heterocyclic compounds like thieno[2,3-b]pyridines |
Chloroacetamide derivatives | Components in contrast agent synthesis (e.g., Iomeprol) |
These analogous applications suggest that 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide may find utility in similar contexts, particularly in pharmaceutical research and development .
Related Synthesis | Method Description | Potential Adaptation |
---|---|---|
2-Chloro-N-methylacetamide | Reaction of methylamine hydrochloride with 2-chloroacetyl chloride in presence of Na₂CO₃ | Replace methylamine with N-methyl-2-(3,5-dimethylphenoxy)ethylamine |
N-arylylacetamides | Stirring arylamine with 2-chloroacetyl chloride under basic conditions | Modify by using appropriate substituted amine intermediates |
Chloroacetamide derivatives in Iomeprol synthesis | Aqueous solutions under controlled pH conditions | Adapt reaction conditions for selective nucleophilic substitution |
These synthetic approaches would need to be optimized for the specific structural features of 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide .
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